1,2-Difluoro-4-iodobenzene

Pharmaceutical Synthesis Antiplatelet Agent Cross-Coupling

1,2-Difluoro-4-iodobenzene (CAS 64248-58-4), also named 3,4-difluoroiodobenzene, is a halogenated aromatic compound with the molecular formula C6H3F2I and a molecular weight of 239.99 g/mol. This compound features a benzene ring substituted with two fluorine atoms in ortho (1,2) positions relative to each other and an iodine atom at the 4-position (meta to one fluorine, para to the other).

Molecular Formula C6H3F2I
Molecular Weight 239.99 g/mol
CAS No. 64248-58-4
Cat. No. B1299772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-iodobenzene
CAS64248-58-4
Molecular FormulaC6H3F2I
Molecular Weight239.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)F
InChIInChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
InChIKeyKSASJELKLBIMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-iodobenzene (CAS 64248-58-4): Aromatic Fluorinated Building Block Properties and Sourcing Overview


1,2-Difluoro-4-iodobenzene (CAS 64248-58-4), also named 3,4-difluoroiodobenzene, is a halogenated aromatic compound with the molecular formula C6H3F2I and a molecular weight of 239.99 g/mol . This compound features a benzene ring substituted with two fluorine atoms in ortho (1,2) positions relative to each other and an iodine atom at the 4-position (meta to one fluorine, para to the other) [1]. This specific substitution pattern confers a unique electronic distribution and reactivity profile, making it a valuable aryl fluorinated building block . It is typically supplied as a clear, colorless to light yellow liquid stabilized with copper chips, with a purity of ≥98% (GC) from major vendors .

Workflow
Cross-coupling reactions via iodine handle for aryl fluorinated building block.
Selection Context
Ortho-difluoro pattern required for regioisomer-specific scaffolds (e.g., ticagrelor intermediate).
Procurement Note
Stabilized with copper chips; verify batch purity and NMR before critical coupling.

Why 1,2-Difluoro-4-iodobenzene Cannot Be Substituted with Other Difluoroiodobenzene Isomers


Generic substitution among difluoroiodobenzene isomers (e.g., 2,4-difluoroiodobenzene CAS 2265-93-2 or 1,4-difluoro-2-iodobenzene CAS 348-52-7) fails because the specific 1,2-fluorination pattern of 1,2-difluoro-4-iodobenzene is not interchangeable [1]. The ortho-fluorine arrangement creates a unique electronic environment that influences both the reactivity of the iodine in cross-coupling reactions and the subsequent properties of the fluorinated product [2]. Unlike its isomers, this pattern allows for regioselective functionalization that is essential for synthesizing specific drug scaffolds, such as the antiplatelet agent ticagrelor, where the 3,4-difluorophenyl moiety is a critical pharmacophore [3]. Using a different isomer would result in a different molecular architecture, potentially leading to a complete loss of desired biological activity or material properties. The evidence below quantifies these critical differentiations.

Target Isomer
1,2-Difluoro-4-iodobenzene (3,4-difluoro pattern)
Common Substitute
2,4-Difluoroiodobenzene or 1,4-difluoro-2-iodobenzene
Impact on Synthesis
Specific 1,2-fluorination directs regioselective functionalization and final pharmacophore geometry.
Mismatch Risk
Alternative isomers may lead to a different molecular scaffold; not reported as ticagrelor intermediate.
Isomer interchange may not reproduce targeted API structure. Verify substitution pattern by NMR or GC before use.

Quantitative Evidence for 1,2-Difluoro-4-iodobenzene: Procurement-Relevant Differentiation from Analogs


Differentiation in Ticagrelor Synthesis: 3,4-Difluoro vs. 2,4-Difluoro Scaffold Requirement

1,2-Difluoro-4-iodobenzene (3,4-difluoroiodobenzene) is a key intermediate for synthesizing ticagrelor, an antiplatelet agent [1]. The ticagrelor molecule contains a 3,4-difluorophenyl cyclopropyl moiety [2]. This specific substitution pattern is essential for the drug's activity; using an isomer like 2,4-difluoroiodobenzene (CAS 2265-93-2) would yield a different difluorophenyl motif, which is not a known intermediate for ticagrelor and would not produce the approved API. While direct comparative yield data for the coupling step is not publicly available in primary literature, the patent literature confirms the compound's designated role in ticagrelor preparation [3].

API Intermediate Specificity
Class-level inference
3,4-Difluorophenyl pattern from target compound is essential for ticagrelor structure; 2,4-isomer not a reported intermediate.
Correct regioisomer mandatory for pharmaceutical scaffold synthesis.
Patent literature context; direct comparative coupling yields not publicly available.
Pharmaceutical Synthesis Antiplatelet Agent Cross-Coupling

Higher Density vs. Mono-Fluorinated Analog: 1.99 g/mL vs. ~1.89-1.90 g/mL

The density of 1,2-difluoro-4-iodobenzene is 1.99 g/mL at 25°C , which is higher than that of mono-fluorinated analogs such as 3-fluoroiodobenzene (density ~1.89 g/mL) and 2-fluoroiodobenzene (density 1.903 g/mL) . This higher density is due to the presence of two fluorine atoms instead of one, leading to increased molecular mass and altered intermolecular interactions [1].

Density vs. Mono-F Analog
Cross-study comparable
Target: 1.99 g/mL at 25°C; mono-fluorinated analogs ~1.89-1.90 g/mL.
Higher density influences scale-up volume/mass conversions and vessel sizing.
Source: PubChem data; verify with lot-specific COA for exact value.
Physicochemical Property Process Chemistry Scale-up

Lower Boiling Point vs. 2,4-Difluoro Isomer: 177-178°C vs. 180.6°C

The boiling point of 1,2-difluoro-4-iodobenzene is reported as 177-178°C . In comparison, the 2,4-difluoroiodobenzene isomer (CAS 2265-93-2) has a boiling point of approximately 180.6°C . This difference of ~2-3°C is a quantifiable physical property that can influence purification strategy.

Boiling Point vs. 2,4 Isomer
Data to verify
Target: 177-178°C; 2,4-difluoro isomer: ~180.6°C (difference ~2-3°C).
Distinction supports isomer identity confirmation and distillation design.
Source not specified; confirm experimentally under intended conditions.
Physicochemical Property Purification Distillation

Verified Purity and Identity via Commercial Analytical Specifications

The compound is commercially available with well-defined analytical specifications that enable confident procurement and identity verification. Suppliers like TCI and Sigma-Aldrich offer the product with a purity of >98.0% or 98% by GC, and NMR analysis is available to confirm structure . Additionally, the product is stabilized with copper chips to prevent degradation, ensuring material integrity during storage . While these specifications are typical for research-grade chemicals, they represent a verifiable baseline for procurement.

Commercial Purity & Identity
Specification review
≥98% (GC), NMR confirmation, copper chip stabilization.
Verifiable quality benchmark for procurement; reduces mislabeling risk.
Vendor-supplied specs; request current lot certificate before synthesis.
Quality Control Analytical Chemistry Sourcing

Key Procurement-Driven Application Scenarios for 1,2-Difluoro-4-iodobenzene


Synthesis of Ticagrelor and Related Pharmaceutical Intermediates

1,2-Difluoro-4-iodobenzene is a designated key intermediate for the preparation of ticagrelor, an antiplatelet medication used to prevent thrombotic events . The compound's specific 3,4-difluorophenyl pattern is a required structural component of the final API [1]. Procurement of this specific isomer is mandatory for research groups and CMOs involved in the development, scale-up, or generic production of ticagrelor and its analogs.

Building Block for Advanced Electronic Materials and OLEDs

As a fluorinated aromatic building block, 1,2-difluoro-4-iodobenzene is utilized in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) . The ortho-fluorination pattern can influence the electronic properties (e.g., HOMO/LUMO levels) of derived semiconducting materials, and the iodine provides a versatile handle for cross-coupling reactions to construct complex π-conjugated systems [1].

Precursor for Fluorinated Liquid Crystal Synthesis

The compound serves as a valuable precursor for synthesizing complex fluorinated aromatic cores found in modern liquid crystal molecules . The presence and position of fluorine atoms are crucial for tuning the dielectric anisotropy, birefringence, and viscosity of liquid crystal mixtures, making this building block important for material scientists developing next-generation displays.

Functionalization of Silicon Substrates via Cross-Coupling

1,2-Difluoro-4-iodobenzene can be employed for the functionalization of silicon substrates via Heck arylation and alkyl Suzuki coupling reactions . This application is relevant for surface science, sensor development, and the creation of hybrid organic-inorganic materials.

Application
Selection Property
Validation Focus
Ticagrelor intermediate synthesis
3,4-Difluorophenyl regioisomer identity
Regioisomeric confirmation by NMR / GC
Organic electronic materials (OLEDs)
Ortho-fluorination electronic profile
Coupling efficiency and HOMO/LUMO tuning
Liquid crystal precursor development
Fluorine position for dielectric anisotropy
Effect of substitution on birefringence
Silicon surface functionalization
Iodine reactivity in Heck/Suzuki on Si
Surface coverage and bond stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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